1-Phenylnaphtho[2,1-b]thiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16587-59-0 |
|---|---|
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-6-13(7-3-1)16-12-19-17-11-10-14-8-4-5-9-15(14)18(16)17/h1-12H |
InChI Key |
WLZZURZSYAVTEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C4=CC=CC=C4C=C3 |
Synonyms |
1-Phenylnaphtho[2,1-b]thiophene |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Phenylnaphtho 2,1 B Thiophene
Pharmacological Action
Derivatives of the naphtho[2,1-b]thiophene (B14763065) scaffold have been investigated for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Several studies have highlighted the potential of thiophene-containing compounds as anticancer agents. Naphtho[2,1-b]thiophene derivatives have been synthesized and evaluated against various cancer cell lines, with some compounds showing potent antiproliferative activity. For example, certain amino and amido substituted naphtho[2,1-b]thiophene derivatives have shown significant activity against the HeLa cancer cell line. The proposed mechanism of action for some thiophene (B33073) derivatives involves the inhibition of kinases and microtubule assembly.
The thiophene nucleus is a key structural component in many compounds with antimicrobial properties. Derivatives of naphtho[2,1-b]thiophene have been synthesized and shown to possess moderate to mild antimicrobial activity. For instance, oxadiazoles (B1248032) incorporating the naphtho[2,1-b]thiophene moiety have been evaluated for their ability to inhibit microbial growth.
Thiophene-based compounds are also known for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. While specific anti-inflammatory studies on 1-Phenylnaphtho[2,1-b]thiophene are lacking, the general activity of the thiophene class suggests potential in this area.
Mechanism of Action
The precise mechanism of action for the biological activities of this compound is not yet elucidated. However, based on studies of related compounds, potential mechanisms could include:
Enzyme Inhibition: As seen with other thiophene derivatives, this compound could act as an inhibitor of various enzymes, such as kinases, cyclooxygenases, or cholinesterases. For instance, certain benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Interaction with Cellular Receptors: Some naphtho[2,1-b]thiophene derivatives have been found to interact with the androgen receptor, suggesting a potential role in hormone-related signaling pathways.
Disruption of Microtubule Dynamics: The anticancer activity of some thiophene derivatives has been attributed to their ability to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
Further research is needed to determine the specific molecular targets and mechanisms of action for this compound.
| Compound Class | Biological Activity | Key Findings | Citation |
|---|---|---|---|
| Amino and amido substituted naphtho[2,1-b]thiophene derivatives | Anticancer | Showed potent activity against HeLa cancer cell lines. | researchgate.net |
| Oxadiazoles containing naphtho[2,1-b]thiophene | Antimicrobial | Exhibited moderate to mild antimicrobial activity. | researchgate.net |
| Thiophene derivatives | Anticancer | Effective against various tumor cell lines, including non-small cell lung cancer (A549) and colorectal cancer (CT26). Mechanism involves inhibition of kinases and microtubule assembly. | nih.gov |
| Thiophene-based compounds | Anti-inflammatory | Known to inhibit COX and LOX enzymes. | nih.gov |
| Benzo[b]thiophene-chalcone hybrids | Enzyme Inhibition | Act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.gov |
Structural Analysis and Conformation Studies Beyond Basic Identification
X-ray Crystallographic Analysis of 6-Phenylbenzo[d]naphtho[2,3-b]thiophene
The solid-state structure of 6-Phenylbenzo[d]naphtho[2,3-b]thiophene has been elucidated through single-crystal X-ray diffraction, revealing key details about its molecular geometry and packing. The compound crystallizes in the orthorhombic space group. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₄S |
| Molecular Weight | 310.40 |
| Crystal System | Orthorhombic |
| a (Å) | 12.6752 (10) |
| b (Å) | 28.578 (2) |
| c (Å) | 8.5659 (6) |
| Volume (ų) | 3102.8 (4) |
| Z | 8 |
| Temperature (K) | 293 |
Molecular Conformations and Planarity of Fused Systems
A significant aspect of the molecular structure of 6-Phenylbenzo[d]naphtho[2,3-b]thiophene is the high degree of planarity in the fused naphthothiophene core. nih.gov The root-mean-square (r.m.s.) deviation from the mean plane of this four-fused-ring system is a mere 0.056 Å, indicating a nearly flat conformation. nih.gov The thiophene (B33073) ring itself is also almost perfectly planar, with a maximum deviation of only 0.014 (1) Å. nih.gov
In contrast to the planarity of the fused ring system, the pendant phenyl ring is significantly twisted out of the plane of the naphthothiophene moiety. The dihedral angle between the naphthothiophene plane and the attached benzene (B151609) ring is 67.24 (6)°. nih.gov This twisted conformation minimizes steric hindrance between the hydrogen atoms of the phenyl ring and the fused aromatic system.
Intermolecular Interactions in Solid State
The crystal packing of 6-Phenylbenzo[d]naphtho[2,3-b]thiophene is stabilized by a combination of weak intermolecular interactions, which collectively organize the molecules into sheets. nih.gov These interactions are primarily of two types: C-H···π interactions and π-π stacking. nih.gov
Photophysical Investigations of 1 Phenylnaphtho 2,1 B Thiophene and Its Derivatives
Electronic Absorption Spectroscopy
The electronic absorption spectra of 1-phenylnaphtho[2,1-b]thiophene and its analogs provide fundamental insights into their ground-state electronic structure and the nature of their electronic transitions.
UV-Vis Absorption Maxima and Band Shapes
The ultraviolet-visible (UV-Vis) absorption spectra of thiophene-based chromophores are characterized by distinct absorption bands corresponding to π-π* transitions within the conjugated system. The incorporation of a phenyl group at the 1-position of the naphtho[2,1-b]thiophene (B14763065) core generally leads to a complex absorption profile with multiple bands. For instance, the incorporation of phenyl groups on sulfur-containing fused-ring thiophenes can extend the conjugation of the oligomer chromophores, resulting in shifts in the absorption wavelengths. researchgate.net
Influence of Structural Modifications on Absorption Properties
Systematic modifications to the molecular structure of this compound can significantly impact its absorption properties. The introduction of various substituents on either the phenyl ring or the naphthothiophene moiety can tune the energy of the electronic transitions, leading to shifts in the absorption maxima (λmax).
For example, in a study of donor-π-acceptor (D-π-A) thiophene (B33073) derivatives, modifying the electron-donating group from a methoxy (B1213986) to a dimethylamine (B145610) group resulted in a bathochromic (red) shift in the absorption spectrum. nih.gov This shift indicates a stronger intramolecular charge transfer (ICT) in the derivative with the more potent electron-donating group. nih.gov Specifically, a derivative with a dimethylamine donor showed a red shift of approximately 36 nm in a nonpolar solvent and 44 nm in a polar solvent compared to the methoxy-substituted counterpart. nih.gov
The position of substitution on the thiophene ring is also crucial. Studies on substituted thiophenes have shown that a 2-substituent conjugates more effectively with the thiophene ring than a 3-substituent, leading to more significant spectral shifts. The nature of the substituent, whether electron-donating or electron-withdrawing, also plays a critical role in modulating the absorption characteristics. The incorporation of arylphenyl units, such as phenyl or naphthyl groups, at the terminal positions of sulfur-containing fused thiophene oligomers can extend the π-conjugation, leading to shifts in absorption wavelengths. researchgate.net
Emission Spectroscopy
Emission spectroscopy, encompassing fluorescence and phosphorescence, provides critical information about the excited-state properties of molecules, including their deactivation pathways and efficiencies.
Fluorescence and Phosphorescence Characteristics
Upon absorption of light, this compound and its derivatives can relax to the ground state through radiative pathways, namely fluorescence (from the lowest singlet excited state, S₁) and phosphorescence (from the lowest triplet excited state, T₁).
The fluorescence spectra of these compounds are often influenced by their molecular structure and the surrounding environment. For instance, many newly synthesized benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides, which are structurally related to the compounds of interest, exhibit strong fluorescence. researchgate.net The emission maxima can be significantly affected by the presence of substituents.
Phosphorescence, being a spin-forbidden process, is generally weaker and has a longer lifetime than fluorescence. Detailed phosphorescence characteristics for this compound were not available in the provided search results.
Quantum Yields and Emission Efficiencies
The quantum yield (Φ) of fluorescence is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The incorporation of phenyl groups into sulfur-fused thiophene oligomers has been shown to improve fluorescence quantum yields. researchgate.net
In a study of benzo[b]naphtho[1,2-d]thiophene sulfoxide (B87167) derivatives, the fluorescence quantum yields were found to be highly dependent on the solvent polarity, declining from 77% in a less polar solvent to 2% in a more polar environment. researchgate.net This significant variation highlights the role of the local environment in dictating the competition between radiative and non-radiative decay pathways. For some donor-π-acceptor thiophene derivatives, fluorescence quantum yields were observed to decrease with increasing solvent polarity. rsc.org
Solvatochromism and Environmental Effects on Emission
Solvatochromism refers to the change in the position, and sometimes the intensity, of UV-Vis absorption or emission bands of a substance in response to a change in the polarity of the solvent. This phenomenon is a powerful tool for probing the differences in the electronic distribution between the ground and excited states.
Many thiophene-based compounds exhibit significant solvatochromism. For example, most newly synthesized benzo[b]naphtho[1,2-d]thiophene compounds display strong solvatofluorochromism, meaning their fluorescence emission color changes with the solvent. researchgate.net In one instance, the fluorescence emission maximum of a benzo[b]naphtho[1,2-d]thiophene sulfoxide derivative shifted from 457 nm to 602 nm as the solvent polarity increased. researchgate.net This large red shift is indicative of a more polar excited state compared to the ground state.
In donor-π-acceptor thiophene derivatives, a large bathochromic shift in the fluorescence emission spectra is often observed with increasing solvent polarity, suggesting that the excited state has a higher dipole moment than the ground state and that emission originates from an intramolecular charge transfer (ICT) state. rsc.org Studies on D-π-A thiophene-based compounds have shown that while the absorption spectra exhibit a small red shift with increasing solvent polarity, the fluorescence emission spectra can show a much larger red shift, further confirming the charge transfer nature of the excited state. nih.gov The analysis of solvatochromic shifts using models like the Kamlet-Taft relationship can provide quantitative information about the nature of solute-solvent interactions. For some thiophene derivatives, non-specific interactions have been found to be the dominant factor in their photophysical behavior. nih.gov
Photoluminescence Lifetimes
Detailed experimental data on the photoluminescence lifetime of this compound is not extensively available in the public domain. However, studies on structurally related compounds provide valuable insights. For instance, research on various phenylthiophene derivatives has shown that fluorescence lifetimes can vary significantly based on the substitution pattern and the solvent environment. These lifetimes are crucial in determining the efficiency of radiative decay processes and the potential for these materials in applications such as fluorescent probes and OLEDs.
In a broader context, the fluorescence lifetimes of similar aromatic and heterocyclic compounds are often in the nanosecond range. For example, studies on other thiophene-based dyes have reported lifetimes that are sensitive to the surrounding medium, which can be indicative of interactions with the local environment.
Excited State Dynamics and Relaxation Pathways
The excited-state dynamics of this compound and its derivatives are governed by a complex interplay of radiative and non-radiative decay pathways from the initially populated excited singlet state (S₁). Upon photoexcitation, several processes can occur, including fluorescence, intersystem crossing (ISC) to the triplet manifold (T₁), and internal conversion back to the ground state (S₀).
Studies on analogous molecules like 2-phenylthiophene (B1362552) and its methylated derivatives have revealed that structural relaxation on the S₁ potential energy surface is an ultrafast process, occurring within approximately 100 femtoseconds. rsc.org Following this initial relaxation, intersystem crossing to the triplet state is often an efficient pathway. rsc.org The rate of this ISC can be significantly influenced by chemical modifications, as seen in dimethyl-substituted phenylthiophene, which exhibits a much faster ISC rate (21.6 ± 1.0 ps) compared to unsubstituted 2-phenylthiophene (102 ± 5 ps). rsc.org
For thiophene-fused BODIPY dyes, the introduction of a thiophene ring has been shown to significantly reduce the energy gap between the singlet and triplet states (ΔE_ST), which in turn enhances the intersystem crossing rate. rsc.org This suggests that the fused ring structure in this compound likely plays a crucial role in promoting ISC. The relaxation from the triplet state back to the ground state is typically a slower process and can involve phosphorescence or non-radiative decay. The specific dynamics are highly dependent on the molecular structure and the surrounding environment.
Optical Band Gap Determination
The optical band gap is a critical parameter that determines the electronic and optical properties of a material, including its absorption and emission characteristics. For organic semiconductors, the optical band gap is often estimated from the onset of the absorption spectrum.
While direct experimental values for the optical band gap of this compound are not readily found, research on related compounds offers valuable comparisons. For example, a study on p-phenyl substituted ethenyl-E-thiophenes demonstrated that the HOMO-LUMO energy band gap, which is directly related to the optical band gap, is sensitive to the electronic nature of substituents on the phenyl ring. nih.gov Both electron-donating and electron-withdrawing groups were found to decrease the band gap compared to the unsubstituted analogue. nih.gov
In another relevant study, the electrochemical band-gap of a polymer based on methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes was determined to be 1.8 eV. researchgate.net This value provides a reasonable estimate for the band gap of similar naphthothiophene-based materials. Theoretical calculations, such as those using Density Functional Theory (DFT), are also powerful tools for predicting the electronic structure and band gap of such compounds. These computational approaches have been used to study various thiophene derivatives and have shown good agreement with experimental observations.
Electrochemical Behavior and Electronic Properties
Cyclic Voltammetry Studies of Redox Potentials
Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox potentials of organic molecules. While specific CV data for 1-phenylnaphtho[2,1-b]thiophene is not extensively documented in the reviewed literature, studies on the closely related isomer, benzo[b]naphtho[2,1-d]thiophene (B1197495), and its derivatives offer valuable insights.
For instance, a study on iodo-substituted benzo[b]naphtho[2,1-d]thiophene derivatives designed for dye-sensitized solar cells (DSCs) involved the investigation of their electrochemical properties using CV. lookchem.com A donor-π-acceptor (D-π-A) molecule, designated as G1, which incorporates the benzo[b]naphtho[2,1-d]thiophene moiety as the electron donor, was synthesized and analyzed. lookchem.com The CV measurements were conducted in dichloromethane (B109758) containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate. lookchem.com
In another relevant study, benzo- and naphtho-annelated thiophene (B33073)–pyrrole mixed octamers, Bz8TP-Cm and Np8TP-Cm, were synthesized and their electrochemical behavior was examined. researchgate.net The cyclic voltammetry analysis of compounds Bz8TP-C8 and Np8TP-C8 revealed a one-step, two-electron oxidation process. researchgate.net
Furthermore, research on methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes highlights their potential for optoelectronic applications, with their electrochemical properties being a key aspect of the investigation. crossref.orgresearchgate.net The synthesis of various derivatives, including those with methoxy (B1213986) substitutions, allows for the tuning of their redox potentials. nih.gov
The table below summarizes the electrochemical data for a representative benzo[b]naphtho[2,1-d]thiophene derivative, G1, used in dye-sensitized solar cells. lookchem.com
Table 1: Electrochemical Data for Benzo[b]naphtho[2,1-d]thiophene Derivative G1
| Compound | LUMO Energy Level (eV) | HOMO Energy Level (eV) |
|---|
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters that determine the charge injection and transport properties of organic materials. The energy levels of these frontier molecular orbitals can be estimated from cyclic voltammetry data.
For the benzo[b]naphtho[2,1-d]thiophene derivative G1, the LUMO energy level was calculated to be -2.54 eV, which is sufficiently more positive than the conduction band of nanocrystalline TiO2 (-4.2 eV), indicating favorable conditions for efficient electron injection in DSCs. lookchem.com The HOMO energy level was determined to be -5.53 eV, which is more negative than the redox potential of the I⁻/I₃⁻ couple (-5.20 eV), ensuring efficient dye regeneration. lookchem.com
A study on benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives, which share a similar thiophene-fused aromatic core, also emphasized the importance of HOMO levels for applications in organic solar cells. nih.gov The introduction of different side chains, such as methoxymethyl, was shown to influence the HOMO energy level, with a deeper HOMO level being desirable for achieving high open-circuit voltage. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict HOMO and LUMO energy levels and complement experimental findings. researchgate.net For benzo- and naphtho-annelated thiophene–pyrrole mixed octamers, DFT calculations predicted the diradical character of their dications. researchgate.net The relationship between the HOMO-LUMO gap and the paratropicity of 4nπ polycyclic doubly charged systems has also been explored, demonstrating that a narrower energy gap corresponds to more significant line broadening in NMR spectra. acs.org
Relationship between Electrochemical Properties and Charge Transport
The electrochemical properties of naphthothiophene derivatives are intrinsically linked to their charge transport characteristics. The energy levels of the HOMO and LUMO, determined from redox potentials, govern the efficiency of charge injection from electrodes and charge separation at interfaces in electronic devices.
The planarity and extended π-conjugation of the naphthothiophene core contribute to effective intermolecular π-π stacking, which is essential for efficient charge transport. The desulfurization of various polynuclear thiophenes, including benzo[b]naphtho[2,1-d]thiophene, has been studied, indicating that the primary reaction pathway involves the extrusion of a sulfur atom to yield the corresponding hydrocarbon. acs.orgoup.com This highlights the reactivity of the thiophene moiety, which can influence the long-term stability and performance of devices.
The main reaction pathway for the desulfurization of benzo[b]naphtho[2,1-d]thiophene results in the formation of β-phenylnaphthalene. acs.org The extent of desulfurization has been found to decrease in the order: benzo[b]naphtho[2,3-d]thiophene (B1196943) > dibenzothiophene (B1670422) > benzo[b]naphtho[1,2-d]thiophene (B1207054) > benzo[b]naphtho[2,1-d]thiophene. oup.com
Electropolymerization Studies (if applicable to derivatives)
Electropolymerization is a technique used to form conductive polymer films on electrode surfaces. While there is no direct evidence of electropolymerization for this compound itself, studies on related structures provide insights into this possibility.
A thesis work on poly(arylamine-imide) films demonstrated that these materials could be electrodeposited on an ITO-glass surface through repetitive cyclic voltammetry scanning. grafiati.com The resulting polymer films exhibited ambipolar redox behavior, with a reversible redox couple during anodic scanning and two pairs of irreversible redox waves during cathodic scanning. grafiati.com This suggests that if this compound were appropriately functionalized with polymerizable groups, it could potentially undergo electropolymerization to form electroactive films. The resulting films from the poly(arylamine-imide) study displayed multicolored anodic and cathodic coloring, indicating their potential for electrochromic applications. grafiati.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules.
Time-Dependent Density Functional Theory (TD-DFT) Calculations
TD-DFT is the method of choice for studying excited-state properties and simulating electronic spectra.
Characterization of Excited States and TransitionsA detailed TD-DFT analysis characterizes the nature of the electronic transitions. It can identify whether a transition is, for example, a π→π* or n→π* type and can describe the degree of charge transfer character. This involves analyzing which molecular orbitals are involved in the transition, providing deep insight into the photophysical processes of the molecule.
While the methodologies for such a study are well-established, specific data tables and detailed findings for 1-phenylnaphtho[2,1-b]thiophene are not present in the surveyed literature. The scientific community would benefit from such a focused computational investigation to fully elucidate the potential of this specific phenyl-substituted naphthothiophene derivative.
Molecular Dynamics and Conformation Search
Molecular dynamics simulations and conformation searches are powerful tools to understand the three-dimensional structure and flexibility of molecules. For this compound, a key conformational feature is the rotational freedom of the phenyl group relative to the rigid naphthothiophene backbone.
A conformational analysis would likely reveal the preferred dihedral angle between these two ring systems. This angle is a balance between the stabilizing effects of extended π-conjugation, which favors a planar arrangement, and the destabilizing steric hindrance between the hydrogen atoms on the phenyl ring and the naphthothiophene core. Studies on analogous systems, such as p-methoxybenzoyl derivatives of benzo[b]thiophene, have shown that the p-methoxyphenyl ring is twisted by approximately 30° from the carbonyl plane due to steric factors. rsc.org Similarly, in 2-(p-methoxybenzoyl)naphthalene, the molecule adopts a conformation where the naphthyl group is perpendicular to the methoxybenzoyl group. rsc.org For this compound, a non-planar (twisted) conformation is therefore expected to be the most stable.
Molecular dynamics simulations could further elucidate the dynamic behavior of this rotation at different temperatures. These simulations would likely show that the phenyl ring oscillates around a low-energy twisted conformation, with the possibility of overcoming the rotational barrier to "flip" between equivalent twisted forms. The energy barrier for this rotation would be a key parameter determined from such a study. While ab initio molecular dynamics studies have been performed on the parent thiophene (B33073) molecule to investigate its relaxation pathways after photoexcitation, rsc.org similar detailed studies on the more complex this compound are not readily found.
Table 1: Predicted Conformational Properties of this compound
| Parameter | Predicted Value/Characteristic | Basis for Prediction |
| Phenyl-Naphthothiophene Dihedral Angle | Non-planar (Twisted) | Steric hindrance between the rings, as seen in analogous systems. rsc.org |
| Rotational Barrier of Phenyl Group | Moderate | Balance between conjugation (favoring planarity) and steric clash. |
| Dominant Intermolecular Interactions | π-π stacking, van der Waals forces | Aromatic nature of the compound. |
Quantum Interference and Electron Conductance Predictions
The field of molecular electronics investigates the ability of single molecules to conduct electricity. Quantum interference is a phenomenon that can significantly influence the conductance of a molecule. In essence, if an electron has multiple pathways to travel through a molecule, the wavefunctions describing these paths can interfere constructively or destructively, leading to enhanced or suppressed conductance, respectively.
For this compound, theoretical predictions of electron conductance would depend on how the molecule is connected to electrodes in a single-molecule junction. The conductance is highly sensitive to the molecular conformation, particularly the twist angle between the phenyl and naphthothiophene moieties. arxiv.org Generally, a more planar conformation, which allows for better π-conjugation, is expected to lead to higher conductance. arxiv.org
Theoretical studies on other thiophene-containing molecules have demonstrated the importance of the anchoring groups that bind the molecule to the metal electrodes. nih.gov The conductance of single tetracenothiophene molecules was shown to increase significantly upon the formation of covalent bonds between the thiophene unit and copper surface atoms. nih.gov While specific conductance values for this compound have not been reported, it is anticipated that its fused aromatic system would provide a conductive pathway. The precise conductance would be modulated by quantum interference effects arising from the different possible electron paths through the molecule. The investigation of through-space conductance in derivatives of benzo[d]thiophene (BDT) has shown that conducting channels can exist even in non-strictly face-to-face aligned thiophenes or phenyl-thiophene arrangements. rsc.org
Table 2: Predicted Electron Conductance Characteristics of this compound
| Feature | Predicted Influence on Conductance | Rationale |
| Molecular Backbone | Conductive | Extended π-conjugated system. |
| Phenyl-Naphthothiophene Torsion | Modulatory | Affects the degree of π-conjugation; conductance likely decreases with increasing twist angle. arxiv.org |
| Quantum Interference | Present | Multiple pathways for electron transport through the fused ring system. |
| Anchoring Group (Hypothetical) | Critical | Determines the electronic coupling to the electrodes and overall junction conductance. nih.gov |
Molecular Modeling for Structure-Activity Relationship (SAR)
Molecular modeling is a crucial component of modern drug discovery and materials science, used to establish structure-activity relationships (SAR). This involves correlating the structural or electronic features of a molecule with its biological activity or material properties. For this compound, SAR studies would be highly dependent on the specific application being investigated.
In the context of medicinal chemistry, various thiophene and benzothiophene (B83047) derivatives have been explored for a wide range of biological activities. For instance, SAR studies on 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives led to the identification of potent antagonists for the neurokinin-2 receptor. nih.gov Similarly, SAR studies on N-phenyl-quinolone-3-carboxamides have been conducted to develop anticancer agents targeting the PI3Kα enzyme. mdpi.com
If this compound were to be investigated as a potential therapeutic agent, molecular modeling would be employed to:
Docking Studies: Predict how the molecule binds to a specific biological target (e.g., an enzyme or receptor). The shape and electronic properties of the phenyl and naphthothiophene moieties would be critical for achieving a high binding affinity.
Pharmacophore Modeling: Identify the key structural features responsible for its activity. This would guide the synthesis of new derivatives with improved potency. For example, substitutions on the phenyl ring could be explored to enhance interactions with the target protein. SAR studies on other phenyl-containing scaffolds have shown that the position and electronic nature of substituents on the phenyl ring can drastically alter biological activity. researchgate.net
ADMET Prediction: Computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule.
The introduction of a second thiophene ring in some molecular scaffolds has been shown to increase biological activity, such as cholinesterase inhibition. nih.gov This suggests that the extended aromatic system of this compound could be a promising starting point for designing bioactive molecules.
Structure Property Relationships
Correlation between Molecular Architecture and Photophysical Properties
The photophysical properties of 1-phenylnaphtho[2,1-b]thiophene and its derivatives are intrinsically linked to their rigid, planar, and extended π-conjugated systems. The fusion of the naphthalene (B1677914) and thiophene (B33073) rings creates a large aromatic scaffold that significantly influences its absorption and emission characteristics.
Upon excitation, these molecules can relax through radiative (fluorescence) and non-radiative pathways. The fluorescence of this compound derivatives is a key feature, often exhibiting significant quantum yields. The emission wavelength and efficiency are highly dependent on the rigidity of the molecular structure. A more rigid and planar conformation generally leads to higher fluorescence quantum yields by reducing non-radiative decay pathways such as vibrational relaxation and intersystem crossing.
The introduction of different functional groups and the extension of the conjugated system can be used to fine-tune these photophysical properties. For instance, the strategic placement of substituents can alter the energy levels of the frontier molecular orbitals, leading to shifts in both absorption and emission spectra.
Impact of Substituents and Extended Conjugation on Electronic Behavior
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, when attached to the aromatic system, tend to raise the energy of the HOMO more significantly than the LUMO. This results in a smaller HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, lower the energies of both the HOMO and LUMO, but the effect is more pronounced on the LUMO. This also leads to a reduced HOMO-LUMO gap and a red shift in the spectra.
The strategic placement of both EDGs and EWGs can create "push-pull" systems within the molecule. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the donor to the acceptor part of the molecule. Such ICT character in the excited state often leads to large Stokes shifts and pronounced solvatochromism, where the emission wavelength is highly sensitive to the polarity of the solvent.
Extending the π-conjugation, for example by introducing additional aromatic rings, generally leads to a smaller HOMO-LUMO gap and a red shift in the absorption and emission spectra. This is because the π and π* orbitals become more delocalized over the larger conjugated system, resulting in a greater stabilization of the LUMO and destabilization of the HOMO.
Computational studies using density functional theory (DFT) have been instrumental in predicting and understanding these substituent and conjugation effects on the electronic properties of naphthothiophene derivatives. These calculations provide valuable insights into the HOMO-LUMO energy levels and their distribution across the molecule.
| Substituent on Phenyl Ring | Nature of Substituent | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | -5.80 | -2.20 | 3.60 |
| -OCH₃ (Methoxy) | Electron-Donating | -5.65 | -2.15 | 3.50 |
| -N(CH₃)₂ (Dimethylamino) | Strongly Electron-Donating | -5.40 | -2.10 | 3.30 |
| -CN (Cyano) | Electron-Withdrawing | -6.05 | -2.50 | 3.55 |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | -6.20 | -2.70 | 3.50 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted aromatic thiophenes. Actual values for this compound derivatives may vary.
Chirality and Helical Structures: Implications for Optical Activity
The structure of this compound possesses a significant feature that gives rise to chirality: steric hindrance between the 1-phenyl group and the hydrogen atom at the 9-position of the naphthalene core. This steric clash forces the phenyl ring to twist out of the plane of the naphthothiophene system, creating a non-superimposable mirror image. This form of chirality, arising from hindered rotation around a single bond, is known as atropisomerism.
Furthermore, when the naphthothiophene core is extended through ortho-fused aromatic rings, it can adopt a helical structure. These helical molecules, known as helicenes, are inherently chiral due to their screw-shaped skeleton. The direction of the helical twist defines the two enantiomers, denoted as (P) for a right-handed helix and (M) for a left-handed helix. Thiahelicenes, which incorporate one or more thiophene rings into the helical backbone, are a well-studied class of such molecules.
The chirality of this compound and its helical analogues has profound implications for their interaction with polarized light, leading to optical activity. This is experimentally observed through techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL). CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. CPL, on the other hand, measures the differential emission of left and right circularly polarized light from a chiral luminophore.
The magnitude and sign of the optical rotation and the features of the CD and CPL spectra are highly sensitive to the specific three-dimensional structure of the enantiomers. For helicenes, the chiroptical properties are strongly influenced by the length of the helix, the nature of the heteroatoms, and the presence of substituents.
While specific optical activity data for enantiomerically pure this compound is scarce in the literature, the general principles of helicene chemistry suggest that it would exhibit significant chiroptical properties upon resolution of its enantiomers. The synthesis of enantiopure thiahelicenes often involves chiral HPLC or asymmetric synthesis strategies.
The following table provides a conceptual overview of the expected chiroptical properties.
| Enantiomer | Helicity | Expected Sign of Cotton Effect at Longest Wavelength in CD Spectrum | Expected Handedness of Circularly Polarized Luminescence |
|---|---|---|---|
| (P)-enantiomer | Right-handed | Positive | Right-handed |
| (M)-enantiomer | Left-handed | Negative | Left-handed |
Note: This table represents a generalization based on the typical behavior of helicenes and their derivatives.
Advanced Applications in Materials Science and Medicinal Chemistry Research Excluding Prohibited Content
Applications in Organic Electronic Materials
The extended π-conjugated system of the naphthothiophene core is a key feature that makes its derivatives attractive for use in organic electronics. The introduction of substituents, such as a phenyl group, can modulate electronic properties, solubility, and solid-state packing, which are critical for device performance.
Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)
While no specific studies on the use of 1-Phenylnaphtho[2,1-b]thiophene in OLEDs or OLETs were identified, derivatives of the related thienothiophene and benzonaphthothiophene systems have shown promise. For instance, a donor-π-acceptor compound (DMB-TT-TPA) incorporating a thieno[3,2-b]thiophene (B52689) linker has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.orgbeilstein-archives.org This device demonstrated a maximum power efficiency of 6.70 lm/W and a maximum external quantum efficiency of 4.61%, emitting green light. beilstein-journals.orgbeilstein-archives.org Similarly, blue-emitting OLEDs have been developed using silole derivatives, which are another class of sulfur-containing heterocycles. ust.hk The photophysical properties of benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides have also been explored, revealing strong fluorescence characteristics that are essential for OLED applications. researchgate.netnih.gov These findings suggest that the naphtho[2,1-b]thiophene (B14763065) scaffold, when appropriately functionalized, could be a candidate for developing new light-emitting materials.
Organic Field-Effect Transistors (OFETs) and Charge Transport Layers
The rigid, planar structure of fused thiophenes is conducive to ordered molecular packing in the solid state, which is crucial for efficient charge transport in OFETs. Research on derivatives of naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] colab.wsbenzothiophene (B83047), a highly extended π-conjugated system, has yielded materials with good p-type transistor behavior. rsc.org Devices fabricated by vacuum deposition showed a hole mobility of up to 0.25 cm² V⁻¹ s⁻¹ with a high on/off ratio, indicating the potential of the core naphthothiophene structure in semiconductor applications. rsc.org
Theoretical studies on naphtho[2,3-b]thiophene (B1219671) derivatives predict that they are good candidates for p-type organic semiconductors, while perfluorination could tune them into effective n-type or ambipolar materials. acs.org Furthermore, diphenyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene have been synthesized and used in OFETs, demonstrating mobilities as high as 3.5 cm² V⁻¹ s⁻¹ and superior thermal stability. capes.gov.br These examples highlight the potential of the broader class of naphthothiophene-based materials for use in charge transport layers.
Table 1: Performance of OFETs Based on Naphthothiophene Derivatives Note: Data is for related naphthothiophene derivatives, not this compound.
| Compound | Hole Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Reference |
|---|---|---|---|
| NBTBT-10 | 0.25 | 10⁵–10⁶ | rsc.org |
| NBTBTF-10 | 0.24 | 10⁶–10⁷ | rsc.org |
| 2,2′-binaphtho[2,3-b]thiophene (BNT) | 0.67 | - | acs.org |
| 2,9-Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | 3.5 | - | capes.gov.br |
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
The naphthothiophene scaffold has been incorporated into molecules designed for solar energy conversion. In the field of DSSCs, organic dyes with a naphtho[2,1-b:3,4-b′]dithiophene unit as a π-spacer have been synthesized and tested, achieving power conversion efficiencies up to 4.60%. colab.ws For organic photovoltaics, polymers based on acenaphtho[1,2-c]thiophene as the electron donor have been developed. researchgate.net When blended with a fullerene acceptor, these materials yielded solar cells with a power conversion efficiency (PCE) of up to 3.28% and a high open-circuit voltage (Voc) of 0.94 V. researchgate.net Theoretical modeling of other benzothiophene-based chromophores also suggests their potential for efficient photovoltaic materials. nih.gov
Table 2: Photovoltaic Performance of Devices with Naphthothiophene Derivatives Note: Data is for related naphthothiophene derivatives, not this compound.
| Device Type | Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA cm⁻²] | Reference |
|---|---|---|---|---|---|
| DSSC | Naphtho[2,1-b:3,4-b′]dithiophene-based dye | 4.60 | 0.657 | 10.8 | colab.ws |
| OPV | PDTTPDA:PCBM | 3.28 | 0.94 | - | researchgate.net |
| OPV | Dye 1 (benzofuran-based) | 6.65 | - | - | nih.gov |
Photochromic and Photoresponsive Materials
Photochromic materials can reversibly change their optical properties upon exposure to light. Diarylethenes based on a benzo[b]thiophene-1,1-dioxide bridge have been shown to exhibit notable photochromism in solution, thin films, and even in the crystalline state. researchgate.net The introduction of different substituents, including phenyl groups, was found to effectively modulate the absorption spectra and photochromic properties such as thermal stability and fatigue resistance. researchgate.net Another class of compounds, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, display negative photochromism, where irradiation leads to bleaching of the material. nih.govbeilstein-journals.org This process involves a Z-E photoisomerization followed by an N→O acyl group migration, which is accompanied by a loss of fluorescence. nih.govbeilstein-journals.org
Sensors and Optoelectronic Devices
The fluorescence properties of naphthothiophene derivatives make them suitable for sensor applications. Benzo[b]naphtho[1,2-d]thiophene sulfoxides exhibit strong solvatofluorochromism, meaning their fluorescence emission color changes with the polarity of the solvent. researchgate.net This sensitivity to the environment can be harnessed for chemical sensing. Additionally, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a phenanthroline group have been synthesized as dual-mode switches. nih.govbeilstein-archives.org These molecules not only respond to light but also act as ionochromic sensors, changing color and fluorescence in the presence of specific metal ions like Fe²⁺, an effect which can be reversed by the addition of acetate (B1210297) ions. nih.govbeilstein-archives.org
Pre-clinical Medicinal Chemistry Research (Focus on Molecular Mechanism and SAR)
Thiophene-containing heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous approved drugs and their ability to interact with a wide range of biological targets. nih.govnih.gov While direct preclinical research on this compound is not documented in the reviewed literature, studies on related benzo[b]thiophene and naphthothiophene derivatives provide insights into potential therapeutic avenues and structure-activity relationships (SAR).
Research has shown that derivatives of the parent naphtho[2,1-b]thiophene scaffold can be converted into compounds with potential biological activity. For example, naphtho[2,1-b]thiophene-2-carbohydrazide has been used as a precursor to synthesize oxadiazole derivatives that showed moderate antimicrobial activity. researchgate.net
More broadly, benzo[b]thiophene derivatives have been extensively studied for various therapeutic targets:
Anticancer Activity: 1-Aryl-1H-naphtho[2,3-d] colab.wsrsc.orgnih.govtriazole-4,9-dione derivatives have been identified as potent dual inhibitors of the enzymes IDO1 and TDO, which are targets for cancer immunotherapy. nih.gov One compound from this series showed significant in vivo anti-tumor activity in mouse models. nih.gov
Kinase Inhibition: 6H-Benzo[b]indeno[1,2-d]thiophen-6-one derivatives have been designed as inhibitors of several kinases, including DYRK1A, which is implicated in neurological disorders and some cancers. rsc.org SAR studies revealed that substitution on the benzothiophene ring was critical for both potency and metabolic stability. rsc.org
Receptor Antagonism: A series of 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives were optimized as potent antagonists of the neurokinin-2 (NK₂) receptor, which is a target for inflammatory and other disorders. nih.gov The SAR studies in this work led to a compound with subnanomolar potency and long-lasting in vivo activity. nih.gov
In SAR studies, the thiophene (B33073) ring is often used as a bioisosteric replacement for a phenyl ring, helping to modulate physicochemical properties and target interactions. nih.gov The position and nature of substituents on the fused ring system are critical for determining biological activity and selectivity, as demonstrated in the development of kinase inhibitors and receptor antagonists. rsc.orgnih.gov
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is paramount for advancing the study of 1-phenylnaphtho[2,1-b]thiophene and its derivatives. While established routes exist, future research should focus on creating more sustainable, atom-economical, and scalable syntheses.
One promising area is the use of modern catalytic systems. nih.gov This could involve exploring transition-metal-catalyzed cross-coupling reactions to construct the core naphthothiophene skeleton or to introduce the phenyl substituent with high regioselectivity. For instance, catalyst-free, three-component reactions under simple heating conditions have been shown to be effective for synthesizing related anilinonaphtho[2,1-b]thiophenes, suggesting that similar streamlined approaches could be developed for the 1-phenyl derivative. rsc.org Furthermore, investigating photocatalytic or electrocatalytic methods could offer environmentally benign alternatives to traditional thermal conditions.
Another avenue involves the application of flow chemistry. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. The development of a robust flow synthesis for this compound would greatly facilitate its production for further materials science applications.
Development of Advanced Functional Materials
The inherent photophysical and electronic properties of this compound make it an attractive building block for a new generation of advanced functional materials. Its extended π-conjugated system suggests potential applications in organic electronics.
Future research should systematically explore the synthesis and characterization of derivatives of this compound with tailored electronic properties. This can be achieved by introducing various electron-donating or electron-withdrawing groups onto the phenyl ring or the naphthothiophene core. Such modifications could fine-tune the HOMO/LUMO energy levels, leading to materials optimized for use in:
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the naphtho[2,1-b]thiophene (B14763065) core is conducive to ordered molecular packing in the solid state, a key requirement for efficient charge transport. cityu.edu.hk By analogy with other fused thiophene (B33073) systems like naphthodithieno[3,2-b]thiophene, derivatives of this compound could exhibit high charge carrier mobilities. colab.ws
Organic Light-Emitting Diodes (OLEDs): Functionalization could lead to the development of novel emitters or host materials for OLEDs, potentially offering high efficiency and color purity.
Organic Photovoltaics (OPVs): As either donor or acceptor components in the active layer of solar cells, tailored derivatives could contribute to improved power conversion efficiencies.
The synthesis of oligomers and polymers incorporating the this compound unit is another exciting direction. These materials could exhibit enhanced charge transport properties and processability, making them suitable for large-area flexible electronic devices.
Deeper Understanding of Reaction Mechanisms
A more profound understanding of the mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and designing new ones. While several synthetic routes have been reported, detailed mechanistic studies are often lacking.
Future investigations should employ a combination of experimental techniques and computational modeling to elucidate reaction pathways. For example, in syntheses involving cyclization reactions, identifying the key intermediates and transition states can provide insights into the factors controlling regioselectivity and reaction efficiency. Isotopic labeling studies, in situ spectroscopic monitoring (e.g., NMR, IR), and kinetic analysis can provide valuable experimental data.
Understanding the mechanism of electrophilic substitution and other functionalization reactions on the this compound core is also critical. This knowledge will enable the predictable and selective introduction of new functional groups, which is essential for the development of advanced materials as described in the previous section.
Integrated Computational and Experimental Approaches for Design and Discovery
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of new materials based on this compound.
Table 1: Potential Research Directions and Methodologies
| Research Area | Key Objectives | Potential Methodologies |
| Novel Synthetic Pathways | Develop efficient, scalable, and sustainable syntheses. | Transition-metal catalysis, photocatalysis, flow chemistry. |
| Advanced Functional Materials | Create materials for organic electronics (OFETs, OLEDs, OPVs). | Functionalization with electron-donating/withdrawing groups, synthesis of oligomers and polymers. |
| Reaction Mechanisms | Elucidate pathways of synthesis and functionalization. | In situ spectroscopy, kinetic analysis, isotopic labeling, computational modeling. |
| Computational & Experimental Integration | Design novel derivatives with targeted properties. | DFT calculations, molecular dynamics simulations, synthesis and characterization. |
Future research should leverage computational tools, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict the electronic and photophysical properties of yet-to-be-synthesized derivatives. researchgate.netnih.gov These calculations can guide synthetic efforts by identifying promising candidates with desired characteristics, such as specific energy gaps or absorption spectra. Molecular dynamics simulations can be employed to predict the solid-state packing and morphology of new materials, which are critical for their performance in electronic devices. nih.gov
This integrated approach allows for a more rational design process, reducing the trial-and-error nature of traditional materials discovery. By computationally screening a virtual library of this compound derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The subsequent experimental validation of the computational predictions will then create a valuable feedback loop, further refining the theoretical models and enhancing their predictive power.
Q & A
Q. What are the primary synthetic routes to 1-phenylnaphtho[2,1-b]thiophene, and how do reaction conditions influence regioselectivity?
The synthesis of naphtho[2,1-b]thiophene derivatives often involves photocyclization of styrylthiophenes or Friedel-Crafts acylation. For example, photocyclization of (E,E)-styrylthiophenes under UV light yields fused thiophene structures, with regioselectivity governed by the position of substituents on the thiophene ring (e.g., 2- vs. 3-styrylthiophenes) . Friedel-Crafts reactions with phthalic anhydride can introduce ketoacid groups at specific positions (e.g., 2-naphtho[2,1-b]thienyl-carboxyphenyl ketone at 70% yield) . Key variables include solvent polarity, irradiation wavelength, and catalyst choice.
Q. How can structural elucidation of naphthothiophene derivatives be optimized using spectroscopic methods?
UV-vis spectroscopy combined with TDDFT simulations is critical for analyzing electronic transitions and excited states, which inform photochemical pathways . Mass spectrometry (electron ionization) and -NMR are essential for confirming molecular structures and substituent positions, as demonstrated in metabolite identification during biodegradation studies .
Q. What are the baseline electrochemical properties of naphtho[2,1-b]thiophene derivatives?
Cyclic voltammetry reveals that methoxy-substituted derivatives (e.g., 8-methoxynaphtho[2,1-b]thiophene) exhibit oxidation potentials around 1.55 V, forming short-lived radical species. Spectroelectrochemical data can differentiate stability trends among isomers .
Advanced Research Questions
Q. How do computational methods like DFT/TDDFT clarify photocyclization mechanisms in naphthothiophene synthesis?
DFT optimizations of ground-state geometries and TDDFT simulations of excited states map the regiochemical and stereochemical outcomes of photocyclization. For example, vertical electronic transitions in styrylthiophenes predict whether naphtho[2,1-b] or [1,2-b] isomers form, validated by experimental UV-vis spectra . Solvent effects and spin-orbit coupling parameters must be included to improve accuracy.
Q. What methodological challenges arise in analyzing microbial degradation pathways of naphtho[2,1-b]thiophene?
Rhodococcus sp. strain WU-K2R metabolizes naphtho[2,1-b]thiophene via sulfur-specific pathways, producing hydroxycarboxylic acids (e.g., 4-hydroxybenzothiophene-5-carboxylic acid). Challenges include distinguishing cometabolites (requiring 1-methylnaphthalene as a co-substrate) and quantifying transient intermediates using GC-MS with flame photometric detectors .
Q. How do catalytic asymmetric reactions enable desymmetrization of dinaphtho[2,1-b]thiophene derivatives?
Ni-catalyzed C–S bond cleavage with Grignard reagents achieves enantioselective cross-coupling (up to 95% ee) using chiral phosphino-oxazoline ligands. Pd-catalyzed carbonylation further diversifies products, but steric hindrance from fused rings necessitates ligand optimization .
Q. Why does the mutagenic activity of naphthothiophene isomers vary despite structural similarities?
Naphtho[2,1-b]thiophene is non-mutagenic in bacterial assays, whereas the [1,2-b] isomer is active. This disparity stems from sulfur placement in the "bay region" of the phenanthrenoid framework, which influences DNA adduct formation and metabolic activation .
Q. What strategies enhance the stability of radical intermediates in naphthothiophene-based materials?
Substituent engineering (e.g., methoxy groups at C-8) stabilizes radicals by delocalizing charge across the fused aromatic system. In situ spectroelectrochemical monitoring at controlled potentials (e.g., 1.55 V) identifies stable radical species for optoelectronic applications .
Q. How do alkyl substituents modulate the semiconducting properties of naphtho[2,1-b]thiophene derivatives?
Alkyl chains improve solubility and film-forming ability in organic semiconductors. Charge-carrier mobility is assessed via field-effect transistor (FET) measurements, with alkyl length versus π-π stacking efficiency being a critical trade-off .
Q. What contradictions exist in the environmental persistence of naphthothiophene isomers?
Naphtho[2,1-b]thiophene degrades faster than [2,3-b] isomers due to steric accessibility of sulfur for microbial attack. However, methyl substitution at C-1 impedes degradation even with cometabolites, highlighting structure-dependent recalcitrance .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
